molecular formula C17H23N5O3S B12687489 N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline CAS No. 97259-70-6

N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline

Cat. No.: B12687489
CAS No.: 97259-70-6
M. Wt: 377.5 g/mol
InChI Key: CDNQZZFCKSPREX-UHFFFAOYSA-N
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Description

N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline is a complex organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. The compound is notable for its vibrant color and is used in various applications, including textiles, cosmetics, and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline typically involves a diazo-coupling reaction. This process starts with the diazotization of 2-amino-5-nitrothiazole, which is then coupled with N-(2-butoxyethyl)-N-ethylaniline in an acidic medium. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo and nitro groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitro group can be reduced to an amino group, which can participate in further chemical reactions. These transformations enable the compound to act as a versatile reagent in both chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the butoxyethyl and ethyl groups enhances its solubility and reactivity, making it more versatile compared to similar compounds .

Properties

CAS No.

97259-70-6

Molecular Formula

C17H23N5O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline

InChI

InChI=1S/C17H23N5O3S/c1-3-5-11-25-12-10-21(4-2)15-8-6-14(7-9-15)19-20-17-18-13-16(26-17)22(23)24/h6-9,13H,3-5,10-12H2,1-2H3

InChI Key

CDNQZZFCKSPREX-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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